molecular formula C8H6ClNaO2 B8818255 Sodium 2-chloro-5-methylbenzoate CAS No. 118537-88-5

Sodium 2-chloro-5-methylbenzoate

Cat. No.: B8818255
CAS No.: 118537-88-5
M. Wt: 192.57 g/mol
InChI Key: PHRQQBSMAXVARR-UHFFFAOYSA-M
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Description

Sodium 2-chloro-5-methylbenzoate is a sodium salt derivative of 2-chloro-5-methylbenzoic acid. Benzoate derivatives are widely used in pharmaceuticals, agrochemicals, and organic synthesis due to their tunable reactivity and functional versatility. This article compares this compound with structurally related compounds, focusing on substituent effects, physicochemical properties, and research applications.

Properties

CAS No.

118537-88-5

Molecular Formula

C8H6ClNaO2

Molecular Weight

192.57 g/mol

IUPAC Name

sodium;2-chloro-5-methylbenzoate

InChI

InChI=1S/C8H7ClO2.Na/c1-5-2-3-7(9)6(4-5)8(10)11;/h2-4H,1H3,(H,10,11);/q;+1/p-1

InChI Key

PHRQQBSMAXVARR-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=C(C=C1)Cl)C(=O)[O-].[Na+]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key compounds analogous to sodium 2-chloro-5-methylbenzoate, based on substituent variations and functional groups:

Compound Name CAS No. Molecular Formula Molecular Weight Key Substituents Applications/Notes Reference ID
Sodium 2-chloro-5-fluorobenzoate 1103926-82-4 C28H27ClN3O5·Na 543.97 5-Fluoro, sodium salt Pharmaceutical research (TM 5275: linked to benzhydrylpiperazine drug candidates)
Methyl 5-chloro-2-hydroxybenzoate 4068-78-4 C8H7ClO3 186.59 2-Hydroxy, methyl ester Intermediate for APIs, building blocks, cosmetics
Methyl 2-chloro-5-formylbenzoate N/A C9H7ClO3 ~198.6 5-Formyl, methyl ester Research chemical, synthesis precursor
Methyl 2-chloro-5-sulfamoylbenzoate 61508-36-9 C8H8ClNO4S 249.68 5-Sulfamoyl, methyl ester Potential drug intermediate (sulfonamide motifs in therapeutics)
Methyl 5-amino-2-chlorobenzoate N/A C8H8ClNO2 185.61 5-Amino, methyl ester Organic synthesis (dyes, pharmaceuticals)
Methyl 2-amino-5-chlorobenzoate 77820-58-7 C8H8ClNO2 185.61 2-Amino, methyl ester Reactive intermediate for functionalized compounds

Key Research Findings on Substituent Effects

Substituent Influence on Solubility and Reactivity

  • Sodium Salts vs. Methyl Esters : Sodium 2-chloro-5-fluorobenzoate () exhibits higher water solubility due to its ionic nature, whereas methyl esters (e.g., –7) are lipid-soluble, favoring organic-phase reactions .
  • Electron-Withdrawing Groups (EWGs) : Chloro and fluoro substituents (–2) enhance the acidity of the benzoic acid moiety, increasing stability under basic conditions. Formyl () and sulfamoyl () groups further polarize the molecule, enabling nucleophilic attacks or hydrogen bonding .
  • Electron-Donating Groups (EDGs): Amino substituents (–7) reduce acidity and enhance reactivity in coupling reactions (e.g., amide bond formation) .

Stability and Functional Trade-offs

  • Formyl vs. Sulfamoyl : The formyl group () is highly reactive but prone to oxidation, whereas the sulfamoyl group () offers thermal stability and target-specific interactions .
  • Amino Derivatives: Methyl 5-amino-2-chlorobenzoate () may require protection during synthesis to prevent undesired side reactions .

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